molecular formula C19H15N5S B13986177 N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine CAS No. 37154-79-3

N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine

Cat. No.: B13986177
CAS No.: 37154-79-3
M. Wt: 345.4 g/mol
InChI Key: AHLSEMZHEDVXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to the purine ring and a phenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines with formamide derivatives.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group on the purine ring.

    Formation of the Phenylmethanimine Moiety: The final step involves the condensation of the purine derivative with benzaldehyde under acidic or basic conditions to form the phenylmethanimine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines under appropriate solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl group may enhance binding affinity through hydrophobic interactions, while the phenylmethanimine moiety can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine can be compared with other purine derivatives such as:

    Adenine: A naturally occurring purine base found in DNA and RNA.

    6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.

    Allopurinol: A medication used to treat gout by inhibiting xanthine oxidase.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

37154-79-3

Molecular Formula

C19H15N5S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(6-benzylsulfanylpurin-9-yl)-1-phenylmethanimine

InChI

InChI=1S/C19H15N5S/c1-3-7-15(8-4-1)11-23-24-14-22-17-18(24)20-13-21-19(17)25-12-16-9-5-2-6-10-16/h1-11,13-14H,12H2

InChI Key

AHLSEMZHEDVXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3N=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.